

Lrrk2-IN-13 effect on LRRK2 autophosphorylation sites like Ser910 and Ser935

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Compound of Interest

Compound Name: *Lrrk2-IN-13*

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Lrrk2-IN-13 and its Impact on LRRK2 Autophosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic links to Parkinson's disease. The kinase activity of LRRK2 is considered a critical factor in its pathological function, making it a prime target for therapeutic intervention. A key method for assessing the in-cell activity of LRRK2 inhibitors is to monitor the phosphorylation status of specific serine residues, namely Ser910 and Ser935. While these are often referred to as autophosphorylation sites, evidence suggests they are not directly phosphorylated by LRRK2 itself but are markers of a signaling cascade dependent on LRRK2 kinase activity. This technical guide provides an in-depth analysis of the effect of LRRK2 inhibitors, using the well-characterized compound LRRK2-IN-1 as a representative example due to the limited specific data on **Lrrk2-IN-13**, on the phosphorylation of Ser910 and Ser935.

Mechanism of Action: LRRK2 Inhibition and Dephosphorylation of Ser910/Ser935

The phosphorylation of Ser910 and Ser935 is crucial for the binding of 14-3-3 proteins to LRRK2.^{[1][2]} This interaction is thought to regulate LRRK2's subcellular localization and conformation.^{[1][3]} The prevailing model suggests that LRRK2 acts as an upstream kinase that, either directly or indirectly, activates a distinct kinase or inhibits a phosphatase responsible for phosphorylating Ser910 and Ser935.^{[4][5]}

Small molecule inhibitors of LRRK2, such as LRRK2-IN-1, are ATP-competitive and block the kinase activity of LRRK2.^[1] This inhibition disrupts the downstream signaling cascade that maintains the phosphorylation of Ser910 and Ser935, leading to their dephosphorylation.^{[2][6]} Consequently, the binding of 14-3-3 proteins is abrogated, which can be observed as a change in LRRK2's cellular localization, often forming filamentous-like structures or aggregates.^[1] This dephosphorylation event serves as a robust and reliable pharmacodynamic biomarker for assessing the engagement and potency of LRRK2 inhibitors in a cellular context.^{[5][7]}

Quantitative Data: Potency of LRRK2 Inhibitors

The inhibitory concentration (IC₅₀) for the dephosphorylation of Ser910 and Ser935 is a key parameter for characterizing LRRK2 inhibitors. The following table summarizes the reported cellular potency of the well-studied inhibitor, LRRK2-IN-1.

Compound	Assay Type	Cell Line	Target Phosphorylation Site	IC ₅₀ (μM)	Reference
LRRK2-IN-1	TR-FRET	U-2 OS	Ser935	0.03	^[1]

Experimental Protocols

Cellular LRRK2 Dephosphorylation Assay via Western Blotting

This protocol details the methodology to assess the effect of a LRRK2 inhibitor on the phosphorylation of Ser910 and Ser935 in a cellular context.

1. Cell Culture and Treatment:

- Plate a suitable cell line (e.g., SH-SY5Y, U-2 OS, or HEK293 cells expressing LRRK2) in 6-well plates and culture to approximately 80-90% confluency.
- Prepare a stock solution of the LRRK2 inhibitor (e.g., **Lrrk2-IN-13** or LRRK2-IN-1) in DMSO.
- Treat the cells with a range of inhibitor concentrations (e.g., 0.01 μ M to 10 μ M) for a specified duration (e.g., 90 minutes). Include a DMSO-only vehicle control.

2. Cell Lysis:

- After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Add 200 μ L of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[\[8\]](#)
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[\[8\]](#)
- Incubate the lysate on ice for 10 minutes.[\[8\]](#)
- Clarify the lysate by centrifugation at 17,000 x g for 15 minutes at 4°C.[\[9\]](#)
- Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).[\[8\]](#)

3. SDS-PAGE and Western Blotting:

- Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 10-20 μ g) per lane onto a 4-12% Bis-Tris polyacrylamide gel.[\[9\]](#)
- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

4. Antibody Incubation:

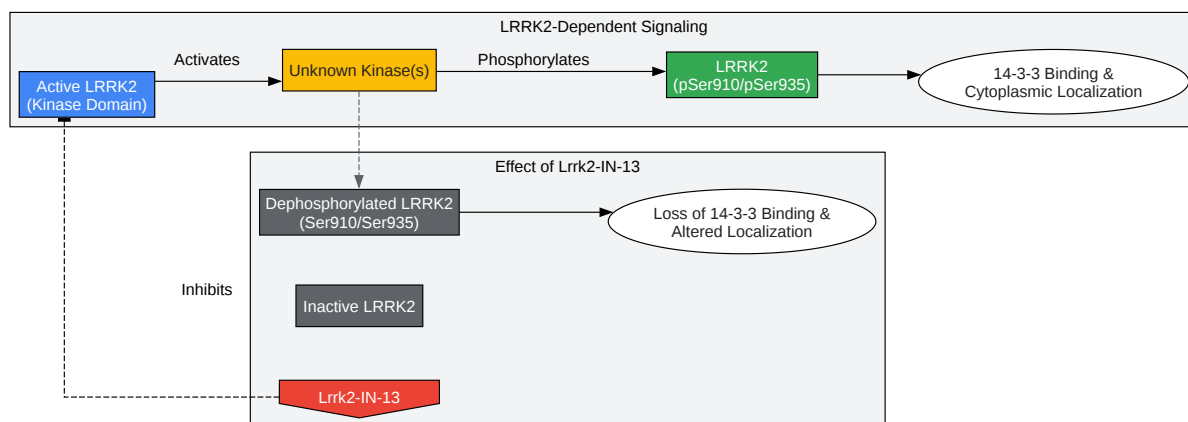
- Incubate the membrane with primary antibodies against pSer935-LRRK2, pSer910-LRRK2, and total LRRK2 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β -actin) should also be used.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again three times with TBST.

5. Detection and Analysis:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the signal using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the phosphorylated LRRK2 signal to the total LRRK2 signal and the loading control.
- Plot the normalized pLRRK2 levels against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

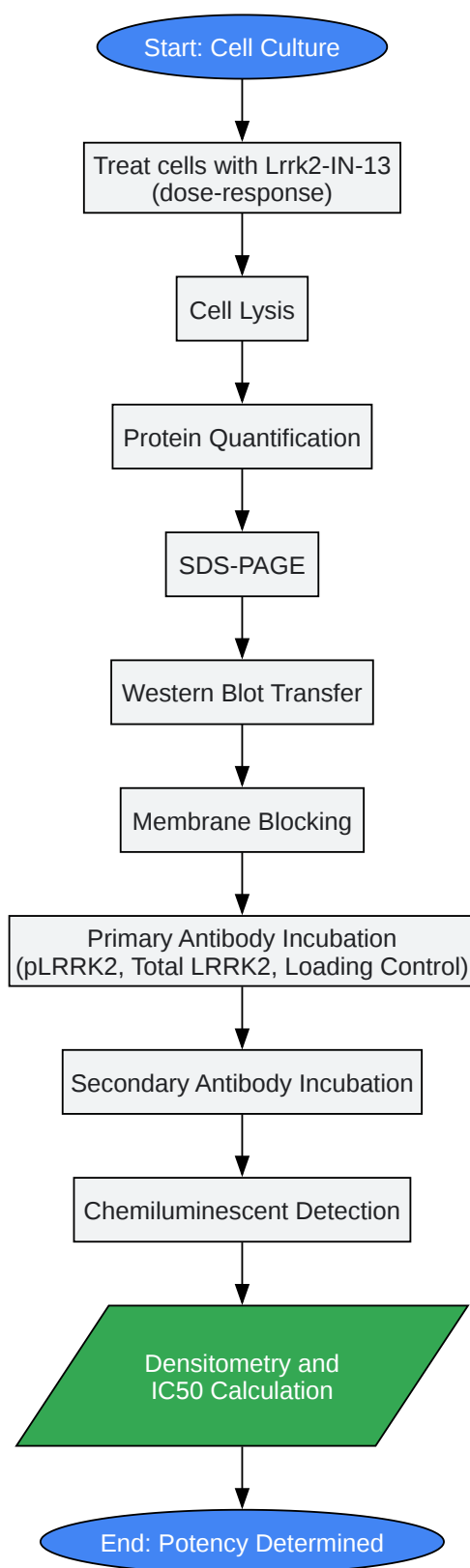
LRRK2 Signaling Pathway and Inhibitor Action



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Caption: LRRK2 signaling and the inhibitory effect of **Lrrk2-IN-13**.

Experimental Workflow for Cellular Dephosphorylation Assay



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Caption: Workflow for assessing LRRK2 inhibitor potency in cells.

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